![molecular formula C5H3Cl3N2 B1601043 2,4,6-Trichloropyridin-3-amine CAS No. 91872-08-1](/img/structure/B1601043.png)
2,4,6-Trichloropyridin-3-amine
Overview
Description
2,4,6-Trichloropyridin-3-amine is a chemical compound with the molecular formula C5H3Cl3N2 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular weight of 2,4,6-Trichloropyridin-3-amine is 197.45 . The IUPAC name for this compound is 2,4,6-trichloro-3-pyridinamine . The InChI code is 1S/C5H3Cl3N2/c6-2-1-3 (7)10-5 (8)4 (2)9/h1H,9H2 .Physical And Chemical Properties Analysis
2,4,6-Trichloropyridin-3-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Chemical Synthesis
In the realm of chemical synthesis, 2,4,6-Trichloropyridin-3-amine is valuable as a reagent. Its trichloro groups make it a reactive substrate for nucleophilic substitution reactions, which are fundamental in constructing complex organic molecules .
Material Science
The compound’s ability to act as a linker due to its reactive chloro groups makes it useful in material science. It can be used to create new polymers or enhance the properties of existing materials through chemical modification .
Nanotechnology
In nanotechnology, 2,4,6-Trichloropyridin-3-amine can be employed to modify the surface of nanoparticles. This modification can improve the solubility, stability, and bioavailability of nanoparticles for various applications, including drug delivery systems .
Bioconjugation
This compound is also significant in bioconjugation techniques. It can be used to attach biomolecules to each other or to solid supports, which is crucial in developing diagnostic assays and biosensors .
Agricultural Chemistry
There’s potential for 2,4,6-Trichloropyridin-3-amine in agricultural chemistry as well. It could be used to synthesize novel pesticides or herbicides, contributing to more effective crop protection strategies .
Analytical Chemistry
In analytical chemistry, 2,4,6-Trichloropyridin-3-amine might be used as a derivatization agent to enhance the detection of certain compounds in complex mixtures using techniques like chromatography .
Environmental Science
Lastly, this compound could play a role in environmental science. Its reactivity with various organic and inorganic substances could be harnessed to remove pollutants from water or soil, aiding in environmental remediation efforts .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
While the future directions for 2,4,6-Trichloropyridin-3-amine specifically are not mentioned in the search results, there are ongoing research developments in the synthesis of related compounds, such as 2,4,6-triarylpyridines . These compounds are key building blocks for functional molecules used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .
properties
IUPAC Name |
2,4,6-trichloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJCPIVNSCGBIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00527641 | |
Record name | 2,4,6-Trichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00527641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91872-08-1 | |
Record name | 2,4,6-Trichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00527641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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